molecular formula C25H28N2O3S B2660968 (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 324061-45-2

(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2660968
CAS No.: 324061-45-2
M. Wt: 436.57
InChI Key: LXNUEWGSFQGOHC-OCEACIFDSA-N
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Description

(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide is a synthetic organic compound that belongs to the class of sulfonohydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-isobutoxybenzaldehyde with p-tolylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride to yield the final product. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or hydrazines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, hydrazines, and substituted aromatic compounds. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows for interactions with various biological targets.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonohydrazide moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings and substituents contribute to the compound’s binding affinity and specificity towards certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-((4-methoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide
  • N’-((4-ethoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide
  • N’-((4-propoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide

Uniqueness

(E)-N’-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

4-methyl-N-[(E)-[(4-methylphenyl)-[4-(2-methylpropoxy)phenyl]methylidene]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-18(2)17-30-23-13-11-22(12-14-23)25(21-9-5-19(3)6-10-21)26-27-31(28,29)24-15-7-20(4)8-16-24/h5-16,18,27H,17H2,1-4H3/b26-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNUEWGSFQGOHC-OCEACIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NS(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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